2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15330254
InChI: InChI=1S/C20H25NO5S/c1-14-8-15(2)10-19(9-14)25-12-20(22)21(11-18-5-4-16(3)26-18)17-6-7-27(23,24)13-17/h4-5,8-10,17H,6-7,11-13H2,1-3H3
SMILES:
Molecular Formula: C20H25NO5S
Molecular Weight: 391.5 g/mol

2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide

CAS No.:

Cat. No.: VC15330254

Molecular Formula: C20H25NO5S

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide -

Specification

Molecular Formula C20H25NO5S
Molecular Weight 391.5 g/mol
IUPAC Name 2-(3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide
Standard InChI InChI=1S/C20H25NO5S/c1-14-8-15(2)10-19(9-14)25-12-20(22)21(11-18-5-4-16(3)26-18)17-6-7-27(23,24)13-17/h4-5,8-10,17H,6-7,11-13H2,1-3H3
Standard InChI Key PSTGPGJFUBQRNI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC(=CC(=C3)C)C

Introduction

Structural Features

  • Dimethylphenoxy Group: This aromatic component can participate in electrophilic aromatic substitution reactions.

  • Dioxidotetrahydrothiophenyl Group: The presence of sulfur oxides may allow participation in redox reactions.

  • Furan Moiety: Furans are known for their reactivity in various organic reactions, including Diels-Alder reactions.

  • Acetamide Backbone: This functional group can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

Synthesis and Chemical Reactivity

The synthesis of such compounds typically involves multiple steps, including the formation of the acetamide backbone and the incorporation of the various functional groups. Techniques like retrosynthetic analysis are often used to identify feasible synthetic routes.

Chemical Reactivity

  • Electrophilic Aromatic Substitution: The dimethylphenoxy group can undergo such reactions.

  • Redox Reactions: The dioxidotetrahydrothiophenyl group may participate in redox processes.

  • Nucleophilic Substitution: Possible at the acetamide nitrogen.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamideC21H24FNO4SContains a fluorobenzyl substituent instead of a furan-based group
2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide-Similar structure but with a propanamide backbone instead of acetamide
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide-Contains a cyano group and a thiadiazole ring

Future Research Directions

To fully understand the potential of 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide, further research is needed:

  • Synthetic Optimization: Improving yield and purity through optimized synthetic routes.

  • Biological Activity Studies: Investigating potential interactions with biological targets using techniques like molecular docking and in vivo testing.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance specific biological activities.

Given the lack of specific data on this compound, these directions are speculative and based on general principles of medicinal chemistry.

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